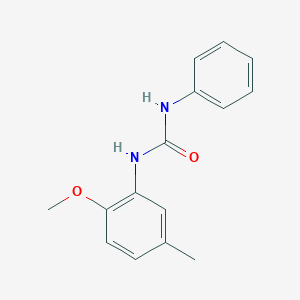![molecular formula C11H10N2O3 B5730151 [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a building block for the synthesis of various organic molecules and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol has been used in a variety of scientific research applications. One of the main applications of this compound is in the synthesis of organic molecules. [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol can be used as a building block for the synthesis of various compounds, including heterocyclic compounds, which have potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol is not well understood. However, it has been shown to interact with various enzymes and receptors in the body, including cytochrome P450 enzymes and GABA receptors. These interactions may contribute to its biochemical and physiological effects.
Biochemical and Physiological Effects:
[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to exhibit antioxidant activity, which may be beneficial for the treatment of various diseases. It has also been shown to have anticonvulsant activity, which may be useful for the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol is its versatility as a building block for the synthesis of various organic molecules. It is also relatively easy to synthesize and has been shown to produce high yields. However, one limitation of [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol is that its mechanism of action is not well understood, which may limit its potential applications in scientific research.
Orientations Futures
There are several future directions for research on [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol. One potential direction is to further investigate its mechanism of action and interactions with enzymes and receptors in the body. This may provide insights into its potential applications in drug discovery and development. Another direction is to explore its potential as an antioxidant and anticonvulsant agent in preclinical and clinical studies. Additionally, [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol may have potential applications in other areas of research, such as materials science and catalysis, which could be explored in future studies.
Conclusion:
In conclusion, [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol is a versatile compound that has potential applications in scientific research. Its synthesis method is well established, and it has been shown to have a variety of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol can be achieved through a multistep process. The first step involves the synthesis of 4-nitrobenzaldehyde, which is then converted into 4-nitrophenylhydrazone. The 4-nitrophenylhydrazone is then reacted with pyrrole in the presence of a Lewis acid catalyst to form [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol. This synthesis method has been widely used in the literature and has been shown to produce high yields of [1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol.
Propriétés
IUPAC Name |
[1-(4-nitrophenyl)pyrrol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-8-11-2-1-7-12(11)9-3-5-10(6-4-9)13(15)16/h1-7,14H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVWUBQUQFWSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)CO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3'-cyano-6'-methyl-3,4'-bipyridin-2'-yl)thio]acetic acid](/img/structure/B5730075.png)
![cyclopropyl{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5730089.png)
![2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730092.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5730093.png)

![ethyl 4-[(4-nitrophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5730107.png)

![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)
![N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5730135.png)


![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)
